L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine
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Overview
Description
L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine is a peptide compound composed of the amino acids serine, glycine, proline, and isoleucine Peptides like this compound are essential in various biological processes, including signaling, enzymatic activity, and structural functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions include hydroxylated peptides, reduced peptides with free thiol groups, and modified peptides with altered functional groups.
Scientific Research Applications
L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Serylglycyl-L-seryl-L-prolylglycyl-L-prolylglycine: Another peptide with similar amino acid composition but different sequence and properties.
L-Seryl-L-valyl-L-prolyl-L-isoleucine: A peptide with valine instead of glycine, leading to different biological activities.
Uniqueness
L-Serylglycyl-L-prolyl-L-seryl-L-isoleucine is unique due to its specific sequence, which imparts distinct structural and functional characteristics. Its combination of serine, glycine, proline, and isoleucine residues allows for unique interactions with biological targets, making it valuable for various research and therapeutic applications.
Properties
CAS No. |
823233-59-6 |
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Molecular Formula |
C19H33N5O8 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C19H33N5O8/c1-3-10(2)15(19(31)32)23-17(29)12(9-26)22-18(30)13-5-4-6-24(13)14(27)7-21-16(28)11(20)8-25/h10-13,15,25-26H,3-9,20H2,1-2H3,(H,21,28)(H,22,30)(H,23,29)(H,31,32)/t10-,11-,12-,13-,15-/m0/s1 |
InChI Key |
VKFBEUGWUUNQBB-CXOVXGEYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CO)N |
Origin of Product |
United States |
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